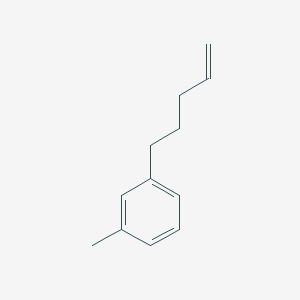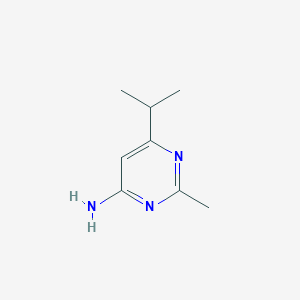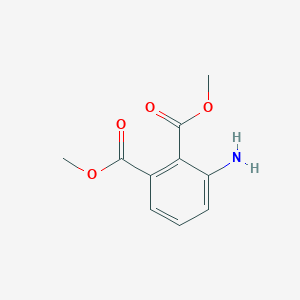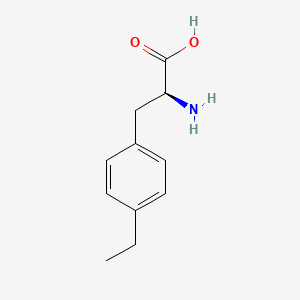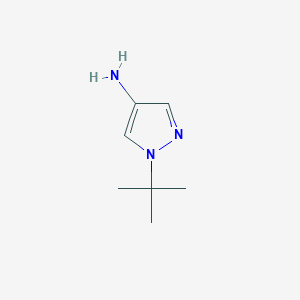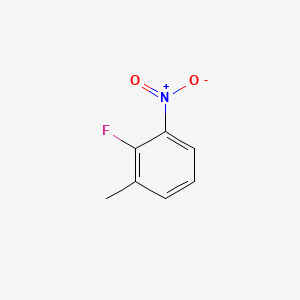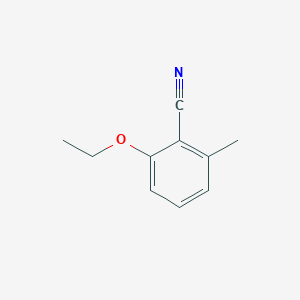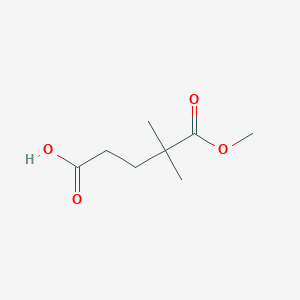
5-Methoxy-4,4-dimethyl-5-oxopentanoic acid
Overview
Description
5-Methoxy-4,4-dimethyl-5-oxopentanoic acid is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The exact structure would be best determined using spectroscopic methods such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid include a molecular weight of 174.2 and a molecular formula of C8H14O4 . Other properties such as boiling point, density, and vapor pressure are not available in the current data .Scientific Research Applications
Conversion to Sustainable Polymers and Fuels 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, as a derivative or structurally related compound, is significant in the conversion of plant biomass to various chemicals. Derivatives like 5-Hydroxymethylfurfural (HMF) and its related compounds are pivotal in transitioning from non-renewable hydrocarbon sources to renewable biomass for producing polymers, fuels, and other functional materials. This shift is crucial for the sustainable development of the chemical industry, offering an eco-friendly alternative to petroleum-based products (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmaceutical and Therapeutic Importance Compounds structurally related to 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, like Syringic acid (SA), exhibit a wide range of therapeutic applications. SA, derived via the shikimic acid pathway in plants, shows potential in preventing diseases such as diabetes, cardiovascular diseases, and cancer due to its antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. The methoxy groups on SA's aromatic ring are key to its strong antioxidant activity, which may confer significant health benefits (Srinivasulu et al., 2018).
Innovations in Drug Synthesis Novel synthesis approaches for drugs like Omeprazole highlight the importance of chemical derivatives related to 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid. These approaches focus on overcoming challenges related to pharmaceutical impurities and improving yield through simplified, efficient processes. This research not only contributes to the pharmaceutical industry by providing standards for impurity analysis but also opens new avenues for drug development and quality control (Saini et al., 2019).
Catalytic Synthesis for Environmental Benefits The catalytic synthesis of polyoxymethylene dimethyl ethers (OME), related to the structural framework of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, emphasizes the environmental benefits of using biomass-derived chemicals. OMEs, as oxygenated fuels, offer a greener alternative to diesel, reducing hazardous exhaust emissions and soot formation. Research is directed towards developing efficient catalysts and processes for OME production, highlighting the importance of such compounds in achieving sustainable energy solutions (Baranowski, Bahmanpour, & Kröcher, 2017).
Safety and Hazards
Safety data indicates that in case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .
Future Directions
The future directions of research involving 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid are not specified in the available data. As it is primarily used for research purposes , its future directions would likely depend on the outcomes of current research and the specific fields of study in which it is being used.
properties
IUPAC Name |
5-methoxy-4,4-dimethyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2,7(11)12-3)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROBYBYCKVTNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542144 | |
| Record name | 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | |
CAS RN |
2840-71-3 | |
| Record name | 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)
